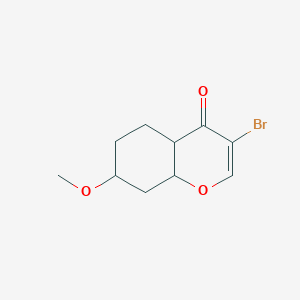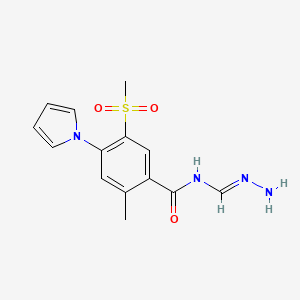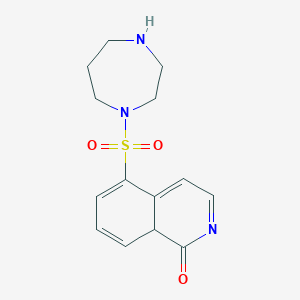![molecular formula C24H33ClN2O B12353494 N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride CAS No. 2306825-91-0](/img/structure/B12353494.png)
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide,monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound is structurally related to fentanyl, a well-known opioid, and exhibits similar pharmacological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride typically involves multiple steps, starting from basic organic compounds. The process often includes:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Substitution Reactions: Various substitution reactions are carried out to introduce the phenyl and butanamide groups onto the piperidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.
Substitution: Substitution reactions can introduce different substituents, potentially leading to new analogs with varied effects.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions are typically different analogs of the original compound, each with unique pharmacological profiles.
科学的研究の応用
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride has several scientific research applications:
Chemistry: Used as a reference compound in the synthesis of new fentanyl analogs.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Utilized in the development of new analgesic drugs and in forensic toxicology for the detection of fentanyl analogs
作用機序
The compound exerts its effects primarily through its interaction with the μ-opioid receptor. Upon binding to this receptor, it activates a series of intracellular signaling pathways that result in analgesia. The activation of the μ-opioid receptor inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission .
類似化合物との比較
Similar Compounds
Fentanyl: The parent compound, known for its potent analgesic effects.
4-fluoroisobutyrfentanyl: A fluorinated analog with similar pharmacological properties.
N-(1-phenethyl-4-piperidinyl)propionanilide: Another fentanyl analog with a different substitution pattern.
Uniqueness
N-[1-(1-methyl-2-phenylethyl)-4-piperidinyl]-N-phenyl-butanamide, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its high potency and specific receptor binding profile make it a valuable compound for both medical and research applications.
特性
CAS番号 |
2306825-91-0 |
|---|---|
分子式 |
C24H33ClN2O |
分子量 |
401.0 g/mol |
IUPAC名 |
N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]butanamide;hydrochloride |
InChI |
InChI=1S/C24H32N2O.ClH/c1-3-10-24(27)26(22-13-8-5-9-14-22)23-15-17-25(18-16-23)20(2)19-21-11-6-4-7-12-21;/h4-9,11-14,20,23H,3,10,15-19H2,1-2H3;1H |
InChIキー |
ZYPOIFLHINKCRG-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)N(C1CCN(CC1)C(C)CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)

![Dichloro-[3-[2-(chloromethyl)phenyl]propyl]silicon](/img/structure/B12353431.png)

![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)

![1-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine trihydrochloride](/img/structure/B12353447.png)
![18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)](/img/structure/B12353454.png)
![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)


![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)


